molecular formula C6H8N2S B1230316 3,6-Dimethylpyrazine-2-thiol CAS No. 5788-49-8

3,6-Dimethylpyrazine-2-thiol

Cat. No.: B1230316
CAS No.: 5788-49-8
M. Wt: 140.21 g/mol
InChI Key: ARBPVCYTFYHIPO-UHFFFAOYSA-N
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Description

3,6-Dimethylpyrazine-2-thiol is an organic compound belonging to the class of pyrazines. Pyrazines are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 4. This compound is characterized by the presence of two methyl groups at positions 3 and 6, and a thiol group at position 2. It has a molecular formula of C6H8N2S and a molecular weight of 140.206 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dimethylpyrazine-2-thiol can be synthesized through various synthetic routes. One common method involves the reaction of 2,3-dimethylpyrazine with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired thiol compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized catalysts to enhance yield and reduce production costs. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethylpyrazine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,6-Dimethylpyrazine-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dimethylpyrazine-2-thiol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the thiol group can interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell membranes or antioxidant activity by scavenging free radicals .

Comparison with Similar Compounds

Uniqueness: 3,6-Dimethylpyrazine-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in specific reactions and interactions that are not possible with other pyrazine derivatives .

Properties

IUPAC Name

3,6-dimethyl-1H-pyrazine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-4-3-7-5(2)6(9)8-4/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBPVCYTFYHIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206598
Record name 3,6-Dimethylpyrazine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30206598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5788-49-8
Record name 3,6-Dimethyl-2(1H)-pyrazinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5788-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dimethylpyrazine-2-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005788498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Dimethylpyrazine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30206598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-DIMETHYLPYRAZINE-2-THIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N24YT9VQ3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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